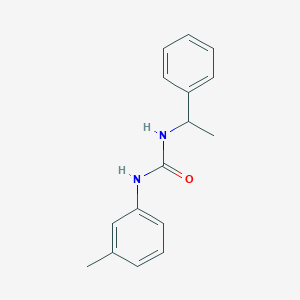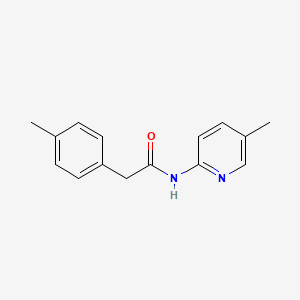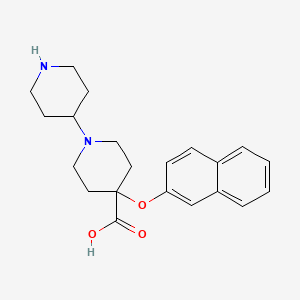![molecular formula C16H20N4O3S B5464054 2-({4-ALLYL-5-[1-(4-METHOXYPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B5464054.png)
2-({4-ALLYL-5-[1-(4-METHOXYPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-ALLYL-5-[1-(4-METHOXYPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, an allyl group, and a methoxyphenoxyethyl group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ALLYL-5-[1-(4-METHOXYPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific conditions.
Introduction of the Allyl Group: The allyl group is introduced through an allylation reaction, which involves the use of allyl halides and a suitable base.
Attachment of the Methoxyphenoxyethyl Group: This step involves the reaction of the triazole intermediate with 4-methoxyphenoxyethyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({4-ALLYL-5-[1-(4-METHOXYPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and methoxyphenoxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted triazole compounds.
Scientific Research Applications
2-({4-ALLYL-5-[1-(4-METHOXYPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-({4-ALLYL-5-[1-(4-METHOXYPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-ALLYL-5-[1-(4-METHOXYPHENOXY)ETHYL]-4H-1,2,4-TRIAZOLE-3-THIOL
- 2-((4-ALLYL-5-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-PHENYLACETAMIDE
Uniqueness
2-({4-ALLYL-5-[1-(4-METHOXYPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-[[5-[1-(4-methoxyphenoxy)ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-4-9-20-15(18-19-16(20)24-10-14(17)21)11(2)23-13-7-5-12(22-3)6-8-13/h4-8,11H,1,9-10H2,2-3H3,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAWTOHEXACQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(N1CC=C)SCC(=O)N)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5463976.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-4-methoxy-N,3,5-trimethylbenzamide](/img/structure/B5463986.png)
![N-[2-(cyclopentylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5464002.png)
![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5464005.png)
![1-({2-chloro-5-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)-4-methylpiperazine](/img/structure/B5464025.png)
![7-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B5464027.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5464030.png)


![[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-(3,4-dimethylphenyl)methanone](/img/structure/B5464058.png)
![5-ethyl-3-{[2-(1-phenyl-1H-pyrazol-5-yl)-1H-imidazol-1-yl]methyl}-1,2,4-oxadiazole](/img/structure/B5464062.png)
![(2E)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-YL]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B5464066.png)

![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5464086.png)
